

8-Iodoisoquinoline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 8-Iodoisoquinoline

CAS No.: 1131605-27-0

Cat. No.: B3059433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C8-Functionalized Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological activity.^{[1][2]} While modifications at various positions have been explored, functionalization at the C8-position offers a unique steric and electronic environment, making it a valuable vector for tuning molecular properties. **8-Iodoisoquinoline** emerges as a key intermediate in this context. It is not merely a halogenated heterocycle but a versatile building block, primed for sophisticated carbon-carbon bond-forming reactions. The presence of the iodo group at the sterically demanding peri-position allows for the introduction of diverse functionalities through modern cross-coupling chemistry, enabling access to novel chemical space in drug discovery and materials science. This guide provides an in-depth look at the core properties, synthesis, reactivity, and strategic applications of **8-iodoisoquinoline**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for accurate characterization of its derivatives.

Core Properties

8-Iodoisoquinoline is a solid at room temperature, a characteristic imparted by the heavy iodine atom which increases intermolecular forces compared to the parent isoquinoline, a liquid with a melting point of 26-28 °C.^[1]

Property	Value	Source/Comment
Molecular Formula	C ₉ H ₆ IN	
Molecular Weight	255.06 g/mol	Calculated from atomic weights.
Appearance	Solid	Inferred from related iodo-aromatics.
Solubility	Low in water; Soluble in common organic solvents (e.g., DCM, THF, DMF, Chloroform)	The parent isoquinoline is sparingly soluble in water but dissolves well in organic solvents. ^[1]
pKa	~3-4 (of the protonated amine)	The pKa of the parent isoquinolinium ion is 5.14. ^[1] The electron-withdrawing nature of iodine is expected to decrease the basicity of the nitrogen atom, thus lowering the pKa.
Storage	Store in a cool, dark, dry place.	Recommended for halogenated and light-sensitive organic compounds.

Spectroscopic Signature

Accurate interpretation of spectroscopic data is critical for reaction monitoring and product verification. While a publicly available, fully assigned spectrum for **8-iodoisoquinoline** is not readily available, its characteristic features can be reliably predicted based on the analysis of the parent isoquinoline and related 8-substituted derivatives.[3][4]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton spectrum will display six signals in the aromatic region (typically δ 7.0–9.5 ppm).
 - The protons on the pyridine ring (H1 and H3) will appear as singlets or narrow doublets at the most downfield positions, with H1 being significantly deshielded by the adjacent nitrogen.
 - The protons on the benzene ring (H4, H5, H6, H7) will form a more complex pattern. The introduction of the iodine atom at C8 will exert a deshielding effect on the peri-proton at H7. Protons H5 and H6 will likely form a multiplet, with their exact shifts influenced by through-space effects from the iodine atom. Standard aromatic coupling constants (ortho: ~7-9 Hz, meta: ~1-3 Hz, para: <1 Hz) will define the splitting patterns.[5]
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms.[6]
 - The carbon bearing the iodine (C8) will be shifted significantly upfield (to a lower ppm value) due to the "heavy atom effect," a hallmark of iodo-substituted aromatics. Its signal is often broad and of lower intensity.
 - The carbons of the pyridine ring (C1, C3) will be downfield, influenced by the electronegativity of the nitrogen atom.
 - The remaining six carbons of the fused benzene ring will appear in the typical aromatic region (δ 120–140 ppm).

1.2.2. Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition.

- **Molecular Ion (M^+):** A prominent peak will be observed at $m/z = 255$, corresponding to the molecular weight of the compound.
- **Isotopic Pattern:** The presence of iodine (^{127}I , 100% abundance) will not give a complex isotopic cluster like bromine or chlorine, but its presence is confirmed by the mass.
- **Fragmentation:** A characteristic and often dominant fragmentation pathway will be the loss of the iodine radical ($\text{I}\cdot$), leading to a significant peak at $m/z = 128$ ($M - 127$), corresponding to the isoquinoline cation.[7][8]

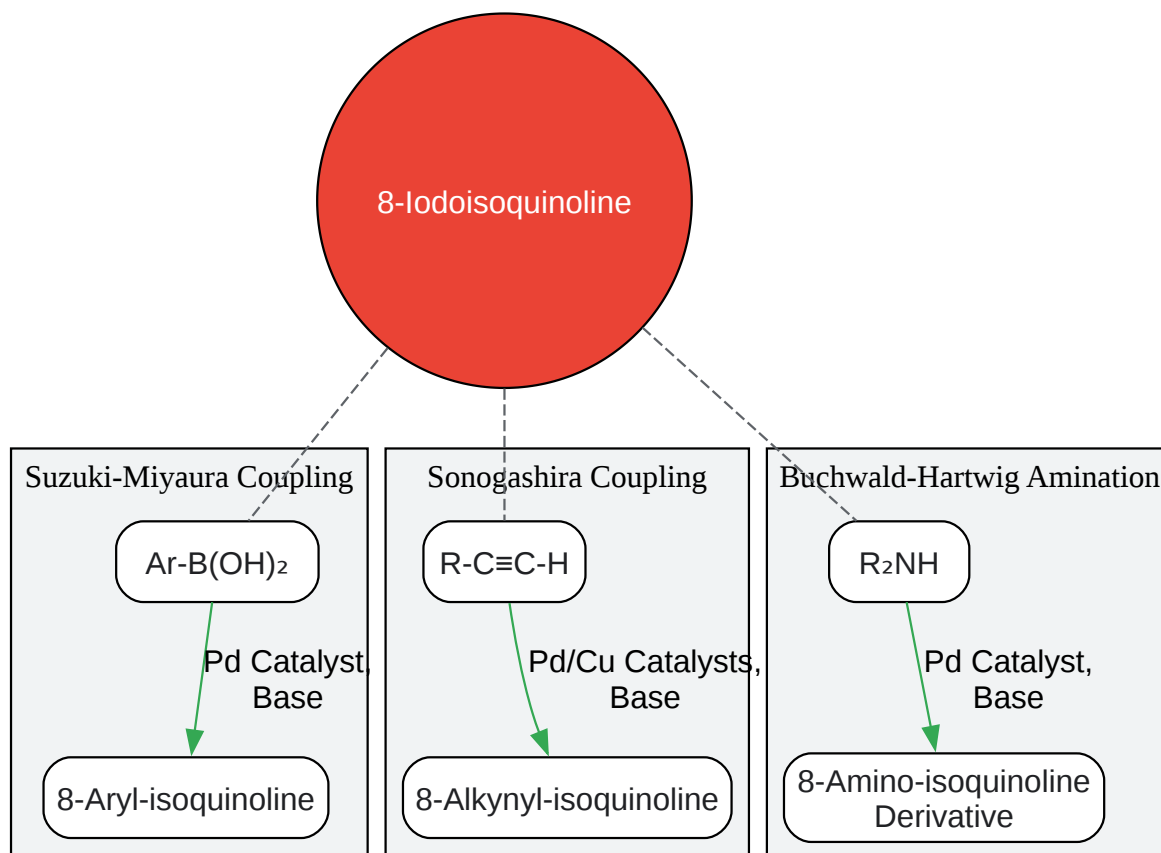
1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the aromatic isoquinoline core.

- **C-H stretching:** Aromatic C-H stretches will appear above 3000 cm^{-1} .
- **C=C and C=N stretching:** A series of sharp bands in the $1600\text{--}1450\text{ cm}^{-1}$ region are characteristic of the aromatic ring system.[3]
- **C-H bending:** Out-of-plane C-H bending vibrations in the $900\text{--}650\text{ cm}^{-1}$ region (the "fingerprint region") are highly characteristic of the substitution pattern.
- **C-I vibration:** The C-I stretching vibration is expected to appear in the far-IR region, typically around $500\text{--}600\text{ cm}^{-1}$, and may be weak.

Synthesis of 8-Iodoisoquinoline

The most reliable and direct method for the synthesis of **8-iodoisoquinoline** is via the Sandmeyer reaction, starting from the commercially available 8-aminoisoquinoline. This classic transformation provides a robust route for introducing a halogen at a specific position on an aromatic ring.[9]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- [4. researchgate.net \[researchgate.net\]](#)
- [5. acdlabs.com \[acdlabs.com\]](#)
- [6. chem.libretexts.org \[chem.libretexts.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [8-Iodoisoquinoline: A Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3059433/docs#8-iodoisoquinoline-a-technical-guide-for-advanced-synthesis\]](https://www.benchchem.com/product/b3059433/docs#8-iodoisoquinoline-a-technical-guide-for-advanced-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check